molecular formula C18H23N3OS B6121943 1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N-phenyl-3-piperidinamine

1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N-phenyl-3-piperidinamine

Cat. No. B6121943
M. Wt: 329.5 g/mol
InChI Key: AQJIJKCWBTZWGM-UHFFFAOYSA-N
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Description

1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N-phenyl-3-piperidinamine, commonly known as DMTP, is a small molecule drug that has gained significant attention in the field of scientific research. DMTP is a thiazolylpiperidine derivative that has been found to exhibit potent inhibitory activity against various enzymes and receptors, making it a promising candidate for the development of novel therapeutics.

Mechanism of Action

DMTP exerts its pharmacological effects by binding to specific enzymes and receptors, thereby inhibiting their activity. For example, DMTP inhibits the activity of acetylcholinesterase by binding to its active site, which leads to an accumulation of acetylcholine in the synaptic cleft and enhances cholinergic neurotransmission. DMTP also inhibits the activity of various enzymes and receptors involved in cancer cell proliferation and survival, leading to cell death.
Biochemical and Physiological Effects:
DMTP has been found to exhibit various biochemical and physiological effects. It has been found to enhance cholinergic neurotransmission, leading to improved cognitive function. DMTP has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, DMTP has been found to inhibit the growth of cancer cells by inducing cell death.

Advantages and Limitations for Lab Experiments

DMTP has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified, making it a suitable compound for further research. DMTP also exhibits potent inhibitory activity against various enzymes and receptors, making it a promising candidate for the development of novel therapeutics. However, DMTP also has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, making it difficult to study its pharmacokinetics. Additionally, DMTP has a narrow therapeutic window, which may limit its clinical use.

Future Directions

There are several future directions for the research of DMTP. One potential direction is the development of DMTP-based therapeutics for the treatment of Alzheimer's disease. DMTP has been found to exhibit potent inhibitory activity against acetylcholinesterase, which is a target for the treatment of Alzheimer's disease. Another potential direction is the development of DMTP-based therapeutics for the treatment of cancer. DMTP has been found to exhibit inhibitory activity against various enzymes and receptors involved in cancer cell proliferation and survival, making it a promising candidate for the development of novel anticancer drugs. Additionally, further research is needed to study the pharmacokinetics and toxicity of DMTP in vivo, which may provide valuable insights into its clinical use.

Synthesis Methods

The synthesis of DMTP involves the reaction of 2,4-dimethylthiazole with acetic anhydride to form 2,4-dimethyl-1,3-thiazol-5-yl acetate, which is then reacted with N-phenylpiperidine-3-amine in the presence of a base to yield DMTP. The synthesis of DMTP has been optimized to obtain high yields and purity, making it a suitable compound for further research.

Scientific Research Applications

DMTP has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been found to exhibit inhibitory activity against acetylcholinesterase, which is a target for the treatment of Alzheimer's disease. DMTP has also been found to inhibit the growth of cancer cells by targeting various enzymes and receptors involved in cell proliferation and survival. Additionally, DMTP has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

1-(3-anilinopiperidin-1-yl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-13-17(23-14(2)19-13)11-18(22)21-10-6-9-16(12-21)20-15-7-4-3-5-8-15/h3-5,7-8,16,20H,6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJIJKCWBTZWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)N2CCCC(C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N-phenyl-3-piperidinamine

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